molecular formula C16H17ClN2O5 B12922279 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester

Cat. No.: B12922279
M. Wt: 352.77 g/mol
InChI Key: GLQSIKJODBLEIC-UHFFFAOYSA-N
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Description

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is a complex organic compound that features a unique combination of functional groups, including an indole ring, a chloro substituent, and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.

    Acetamidation: The chloroindole is reacted with acetic anhydride to introduce the acetamido group.

    Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and ester groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamindo-2-(5-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
  • 2-Acetamindo-2-(7-bromoindol-3-ylmethyl)propanedioic acid dimethyl ester
  • 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)butanedioic acid dimethyl ester

Uniqueness

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is unique due to the specific positioning of the chloro substituent on the indole ring and the presence of both acetamido and ester functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C16H17ClN2O5

Molecular Weight

352.77 g/mol

IUPAC Name

dimethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C16H17ClN2O5/c1-9(20)19-16(14(21)23-2,15(22)24-3)7-10-8-18-13-11(10)5-4-6-12(13)17/h4-6,8,18H,7H2,1-3H3,(H,19,20)

InChI Key

GLQSIKJODBLEIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OC)C(=O)OC

Origin of Product

United States

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